2-Chloro-5-((1-(2-methyl-furan-3-yl)methanethioyl)amino)benzoic acid, 1-cyclopropylethyl ester
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Overview
Description
2-Chloro-5-((1-(2-methyl-furan-3-yl)methanethioyl)amino)benzoic acid, 1-cyclopropylethyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chloro-substituted benzoic acid core, a furan ring, and a cyclopropylethyl ester group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-((1-(2-methyl-furan-3-yl)methanethioyl)amino)benzoic acid, 1-cyclopropylethyl ester typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro group: Chlorination of the benzoic acid derivative can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Thioamide formation: The methanethioyl group can be introduced via a thioamide formation reaction, often using reagents like Lawesson’s reagent.
Esterification: The final step involves esterification with cyclopropylethyl alcohol under acidic conditions, typically using a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-((1-(2-methyl-furan-3-yl)methanethioyl)amino)benzoic acid, 1-cyclopropylethyl ester can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding lactones or other oxidized derivatives.
Reduction: The thioamide group can be reduced to form amines or other reduced products.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield lactones, while substitution of the chloro group may produce various substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Potential use in studying enzyme interactions and as a probe for biological assays.
Medicine: Exploration of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-((1-(2-methyl-furan-3-yl)methanethioyl)amino)benzoic acid, 1-cyclopropylethyl ester involves its interaction with specific molecular targets. The chloro and thioamide groups may interact with enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-aminobenzoic acid: Shares the chloro and benzoic acid core but lacks the furan and ester groups.
5-((1-(2-methyl-furan-3-yl)methanethioyl)amino)benzoic acid: Similar structure but without the chloro group.
1-Cyclopropylethyl benzoate: Contains the ester group but lacks the chloro and thioamide functionalities.
Uniqueness
The uniqueness of 2-Chloro-5-((1-(2-methyl-furan-3-yl)methanethioyl)amino)benzoic acid, 1-cyclopropylethyl ester lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
172998-77-5 |
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Molecular Formula |
C18H18ClNO3S |
Molecular Weight |
363.9 g/mol |
IUPAC Name |
1-cyclopropylethyl 2-chloro-5-[(2-methylfuran-3-carbothioyl)amino]benzoate |
InChI |
InChI=1S/C18H18ClNO3S/c1-10(12-3-4-12)23-18(21)15-9-13(5-6-16(15)19)20-17(24)14-7-8-22-11(14)2/h5-10,12H,3-4H2,1-2H3,(H,20,24) |
InChI Key |
SQEXNUNPTRMKMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)C(=O)OC(C)C3CC3 |
Origin of Product |
United States |
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